molecular formula C22H22N4O3 B2870954 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide CAS No. 2034478-36-7

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide

Cat. No.: B2870954
CAS No.: 2034478-36-7
M. Wt: 390.443
InChI Key: QLPKNJHZBGPZJP-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is a complex organic compound that features a unique combination of functional groups, including benzo[d]isoxazole, furan, and cyclopenta[c]pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]isoxazole core, followed by the introduction of the furan-2-ylmethyl and 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-25-20-9-4-8-16(20)19(23-25)14-26(13-15-6-5-11-28-15)22(27)12-18-17-7-2-3-10-21(17)29-24-18/h2-3,5-7,10-11H,4,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPKNJHZBGPZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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